molecular formula C10H6BrClO2S B13453711 Methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate

Methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B13453711
M. Wt: 305.58 g/mol
InChI Key: YYHCZAMTBPQDAJ-UHFFFAOYSA-N
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Description

Methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate is a heterocyclic compound that contains a benzothiophene core with bromine and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate typically involves the bromination and chlorination of a benzothiophene precursor. One common method involves the reaction of benzothiophene with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions. The carboxylate group is then introduced through esterification with methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiophene derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and the carboxylate group play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-1-benzothiophene-2-carboxylate
  • Methyl 3-amino-6-bromo-1-benzothiophene-2-carboxylate
  • Methyl 6-bromopyridine-2-carboxylate

Uniqueness

Methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate is unique due to the presence of both bromine and chlorine atoms on the benzothiophene core. This dual halogenation can enhance its reactivity and binding properties compared to similar compounds with only one halogen substituent .

Biological Activity

Methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate is a synthetic compound belonging to the class of benzothiophene derivatives. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C_11H_7BrClO_2S
  • Molecular Weight : 305.5754 g/mol
  • Melting Point : 117-119 °C
  • Boiling Point : Approximately 358.9 °C at 760 mmHg
  • Density : Approximately 1.6 g/cm³

The presence of halogen substituents (bromine and chlorine) on the benzothiophene core enhances the compound's reactivity and interaction with biological targets, making it a subject of interest for further research.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets, leading to alterations in biochemical pathways. This compound has shown potential in several areas:

  • Antitumor Activity : Benzothiophene derivatives have been linked to anticancer effects, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis.
  • Antimicrobial Activity : Research indicates that benzothiophene derivatives exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.

Antitumor Properties

A study investigating the anticancer effects of various benzothiophene derivatives found that compounds structurally similar to this compound demonstrated significant cytotoxic effects against cancer cell lines, particularly Caco-2 (colorectal adenocarcinoma) and A549 (lung adenocarcinoma) cells. The results suggested a structure-dependent activity where certain modifications could enhance efficacy against specific cancer types .

Antimicrobial Effects

The compound's antimicrobial activity has been evaluated against several bacterial strains. Preliminary results indicate that it possesses broad-spectrum antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these activities are comparable to established antibiotics, suggesting its potential as a therapeutic agent .

Study on Anticancer Activity

In a comparative study, this compound was tested alongside other benzothiophene derivatives. The results indicated that this compound significantly decreased cell viability in Caco-2 cells by approximately 39.8% compared to untreated controls (p < 0.001). This suggests a promising avenue for further exploration in cancer therapeutics .

Study on Antimicrobial Activity

Another study focused on the antimicrobial properties of various benzothiophene derivatives, including this compound. The compound demonstrated potent activity against several strains of bacteria and fungi, with MIC values indicating effectiveness comparable to commercial antibiotics .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectReference
AntitumorCaco-2 (colorectal cancer)Decreased viability by 39.8%
AntimicrobialStaphylococcus aureus, MRSABroad-spectrum antibacterial activity
AntifungalCandida speciesSignificant antifungal activity

Properties

Molecular Formula

C10H6BrClO2S

Molecular Weight

305.58 g/mol

IUPAC Name

methyl 6-bromo-7-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H6BrClO2S/c1-14-10(13)7-4-5-2-3-6(11)8(12)9(5)15-7/h2-4H,1H3

InChI Key

YYHCZAMTBPQDAJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=C(C=C2)Br)Cl

Origin of Product

United States

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